Comprehensive NMR Characterization of 4-(3,5-Dimethoxyphenyl)butanoic Acid: A Structural Analysis Guide
Comprehensive NMR Characterization of 4-(3,5-Dimethoxyphenyl)butanoic Acid: A Structural Analysis Guide
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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Molecular Significance
4-(3,5-Dimethoxyphenyl)butanoic acid is a critical synthetic intermediate frequently utilized in the development of complex polycyclic systems, such as 5,7-dimethoxytetralones, and various pharmaceutical active pharmaceutical ingredients (APIs). Structurally, the molecule features a highly electron-rich 3,5-dimethoxyphenyl ring tethered to a flexible butanoic acid side chain. This specific electronic architecture—driven by the potent resonance effects of the methoxy groups and the inductive effects of the carboxylic acid—creates a highly distinct and predictable nuclear magnetic resonance (NMR) profile.
As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments. By detailing the causality behind experimental protocols and chemical shifts, this document serves as a self-validating framework for rigorous structural elucidation.
Experimental Design & NMR Acquisition Protocols
To guarantee reproducibility and high-fidelity spectral data, the acquisition protocol must be treated as a self-validating system. The following methodologies ensure optimal signal-to-noise ratio (SNR) and precise chemical shift referencing.
Step-by-Step Methodology
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Sample Preparation: Dissolve 5–10 mg (for 1 H NMR) or 20–30 mg (for 13 C NMR) of high-purity 4-(3,5-dimethoxyphenyl)butanoic acid in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This establishes a reliable, absolute 0.00 ppm baseline, which is critical for identifying trace impurities or subtle anisotropic shifts ().
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Locking and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency of CDCl 3 . Perform rigorous gradient shimming (optimizing Z0, Z1, and Z2 coils) until the lock level is maximized and stable, ensuring sharp, symmetrical peak shapes.
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1 H NMR Acquisition:
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Pulse Sequence: Standard 30° pulse (zg30).
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Relaxation Delay (d1): 1.0 s.
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Number of Scans (ns): 16.
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13 C NMR Acquisition:
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Pulse Sequence: Power-gated decoupling (zgpg30). This leverages the Nuclear Overhauser Effect (NOE) to enhance carbon signals while minimizing sample heating.
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Relaxation Delay (d1): 2.0 s. Causality: Quaternary aromatic carbons (C1, C3, C5) and the carbonyl carbon lack attached protons, resulting in significantly longer longitudinal relaxation times ( T1 ). A longer d1 ensures complete spin-lattice relaxation, preventing signal attenuation.
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Number of Scans (ns): 512 to 1024, depending on sample concentration.
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Fig 1. Step-by-step experimental workflow for NMR acquisition and processing.
1 H NMR Spectral Analysis & Causality
The 1 H NMR spectrum of 4-(3,5-dimethoxyphenyl)butanoic acid is defined by three distinct regions: the acidic proton, the aromatic ring, and the aliphatic chain.
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Carboxylic Acid Proton (11.00–12.00 ppm, br s, 1H): In non-polar solvents like CDCl 3 , carboxylic acids form stable intermolecular hydrogen-bonded dimers. This bonding drastically deshields the acidic proton, shifting it far downfield and broadening the signal due to chemical exchange.
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Aromatic Protons (6.30–6.35 ppm): The methoxy groups at C-3 and C-5 exert a powerful electron-donating resonance effect (+M). This increases electron density specifically at the ortho and para positions, highly shielding the remaining ring protons.
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H-2 and H-6 (6.35 ppm, d, J = 2.3 Hz, 2H): These equivalent protons are ortho to the alkyl chain and ortho/para to the methoxy groups. They couple exclusively to H-4 via meta-coupling ( 4J ), resulting in a doublet.
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H-4 (6.30 ppm, t, J = 2.3 Hz, 1H): Positioned ortho to both methoxy groups, H-4 sits in the most electron-dense region of the molecule. It couples to both H-2 and H-6, appearing as a classic first-order triplet.
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Methoxy Protons (3.77 ppm, s, 6H): Deshielded by the electronegative oxygen atoms, these six equivalent protons appear as a sharp, intense singlet.
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Aliphatic Chain Protons:
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C4'-H 2 (2.60 ppm, t, J = 7.5 Hz, 2H): These benzylic protons are deshielded by the magnetic anisotropy (ring current) of the adjacent benzene ring.
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C2'-H 2 (2.35 ppm, t, J = 7.5 Hz, 2H): Deshielded by the inductive electron-withdrawing effect (-I) of the adjacent carbonyl group.
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C3'-H 2 (1.95 ppm, quintet, J = 7.5 Hz, 2H): The central methylene group is coupled to both the C2' and C4' protons, splitting into a quintet.
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13 C NMR Spectral Analysis & Causality
Carbon-13 NMR provides an unambiguous map of the molecule's skeletal framework. The chemical shifts are highly sensitive to hybridization and local electronegativity.
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Carbonyl Carbon (C1', ~179.5 ppm): Highly deshielded by the double bond to oxygen and the single bond to the hydroxyl oxygen.
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Aromatic Carbons:
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C3, C5 (~160.9 ppm): Ipso to the methoxy groups. The high electronegativity of oxygen combined with resonance effects pushes these to the most downfield aromatic position.
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C1 (~143.5 ppm): Ipso to the aliphatic chain.
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C2, C6 (~106.5 ppm): Heavily shielded by the ortho/para resonance effects of the methoxy groups.
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C4 (~98.0 ppm): The extreme shielding of C-4 to approximately 98.0 ppm is a classic hallmark of 1,3-dioxygenated benzene systems, driven by the additive +M resonance effects of the meta-methoxy groups ()[1].
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Methoxy Carbons (~55.3 ppm): Standard chemical shift for sp 3 carbons attached to an aromatic ether oxygen.
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Aliphatic Carbons: The chain follows a predictable deshielding gradient: C4' (benzylic, 35.5 ppm) > C2' (alpha to carbonyl, 33.2 ppm) > C3' (central, 26.0 ppm).
2D NMR Strategies for Unambiguous Assignment
To validate the 1D assignments, 2D NMR techniques are employed to map through-bond connectivity.
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COSY (Correlation Spectroscopy): Confirms the contiguous aliphatic spin system, showing clear cross-peaks between C2'-H 2 ↔ C3'-H 2 ↔ C4'-H 2 .
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for anchoring the side chains to the aromatic ring. The benzylic protons (2.60 ppm) will show strong 3J correlations to C2/C6 (~106.5 ppm), while the methoxy protons (3.77 ppm) will show definitive 3J correlations to C3/C5 (~160.9 ppm).
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
Data Summary Tables
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| COOH | 11.00 - 12.00 | Broad singlet (br s) | - | 1H | Deshielded by carbonyl; broadened by dimerization |
| H-2, H-6 | 6.35 | Doublet (d) | 2.3 | 2H | Aromatic; shielded by ortho/para -OCH 3 |
| H-4 | 6.30 | Triplet (t) | 2.3 | 1H | Aromatic; highly shielded by two ortho -OCH 3 |
| -OCH 3 | 3.77 | Singlet (s) | - | 6H | Deshielded by electronegative oxygen |
| C4'-H 2 | 2.60 | Triplet (t) | 7.5 | 2H | Benzylic; deshielded by aromatic ring current |
| C2'-H 2 | 2.35 | Triplet (t) | 7.5 | 2H | Alpha to carbonyl group (-I effect) |
| C3'-H 2 | 1.95 | Quintet (quint) | 7.5 | 2H | Central aliphatic chain |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment / Causality |
| C1' (C=O) | 179.5 | Cq | Carbonyl carbon; highly deshielded |
| C3, C5 | 160.9 | Cq | Aromatic ipso to oxygen; strong +M effect |
| C1 | 143.5 | Cq | Aromatic ipso to alkyl chain |
| C2, C6 | 106.5 | CH | Aromatic ortho/para to -OCH 3 |
| C4 | 98.0 | CH | Aromatic ortho to two -OCH 3 groups |
| -OCH 3 | 55.3 | CH 3 | Methoxy carbons |
| C4' | 35.5 | CH 2 | Benzylic carbon |
| C2' | 33.2 | CH 2 | Alpha to carbonyl |
| C3' | 26.0 | CH 2 | Central aliphatic chain |
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).. Organometallics, 29(9), 2176–2179.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).. John Wiley & Sons.
